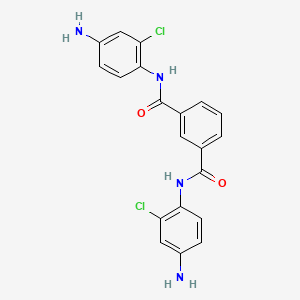
N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, involves various strategies such as cyclization reactions of aminoacetophenones with triphosgene and reactions involving hydrazones and amidine salts. These methods lead to the formation of quinazolines and their dimers, highlighting the versatility in the synthetic approaches for these compounds (Alkhathlan et al., 2002), (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure and electronic properties of quinazoline derivatives have been studied through both experimental and theoretical methods. Single crystal X-ray diffraction technique and quantum chemical calculations have been used to understand the molecular stability and interactions such as hydrogen bonding and π-π interactions, which play a crucial role in determining the properties of these compounds (Gandhi et al., 2020).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including Reissert type reactions, and exhibit a range of chemical properties based on their functional groups and molecular structure. The reaction mechanisms and the products formed are influenced by the reactants and conditions used, demonstrating the reactivity and versatility of these compounds in chemical synthesis (Phillips & Castle, 1980).
Physical Properties Analysis
The physical properties of quinazoline derivatives are closely related to their molecular structure. Studies involving X-ray crystallography provide insights into the crystal packing, hydrogen bonding, and π-π stacking interactions, which affect the melting points, solubility, and stability of these compounds (Xia, 2005).
Chemical Properties Analysis
The chemical properties of N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine and related compounds include their reactivity towards various reagents, ability to form hydrogen bonds, and participate in π-π stacking interactions. These properties are essential for understanding the compound's behavior in different chemical environments and its potential applications in various fields (Cruz et al., 2006).
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-24-11-7-10(8-12(9-11)25-2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNPIIWIZPFLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)

![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)



![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)